1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate
Overview
Description
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate is a complex organic compound with the molecular formula C19H16F3NO4 It is known for its unique structural properties, which include an amino group, a hydroxyl group, and a naphthol moiety
Preparation Methods
The synthesis of 1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthol Intermediate: The initial step involves the synthesis of 2-naphthol, which serves as the core structure.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using an appropriate amine source under controlled conditions.
Hydroxylation: The hydroxyl group is added via a hydroxylation reaction, typically using oxidizing agents.
Trifluoroacetate Formation: Finally, the trifluoroacetate group is introduced through esterification with trifluoroacetic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, often with halogenating agents or other electrophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development for targeting specific diseases.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic attacks, while the naphthol moiety can engage in π-π interactions. These interactions influence various biochemical pathways and molecular processes, contributing to the compound’s effects.
Comparison with Similar Compounds
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate can be compared with similar compounds such as:
2-Amino-1-naphthol: Lacks the trifluoroacetate group, resulting in different reactivity and applications.
1-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of an amino group, leading to distinct chemical behavior.
2-Naphthol: A simpler structure without the amino and trifluoroacetate groups, used in different contexts.
Properties
IUPAC Name |
1-[amino-(2-hydroxyphenyl)methyl]naphthalen-2-ol;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2.C2HF3O2/c18-17(13-7-3-4-8-14(13)19)16-12-6-2-1-5-11(12)9-10-15(16)20;3-2(4,5)1(6)7/h1-10,17,19-20H,18H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWJBQRZWXDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=CC=C3O)N)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656551 | |
Record name | Trifluoroacetic acid--1-[amino(2-hydroxyphenyl)methyl]naphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916825-05-3 | |
Record name | Trifluoroacetic acid--1-[amino(2-hydroxyphenyl)methyl]naphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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